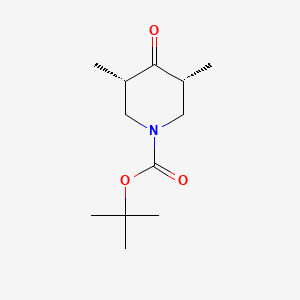
3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as DFCP1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of DFCP1, a protein involved in autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
Scientific Research Applications
Synthesis and Chemical Properties
- Fluorinated Heterocycles Synthesis : Research on the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, has shown that compounds similar to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can be used in rhodium(III)-catalyzed C-H activation and coupling reactions. These methods offer a diverse synthesis pathway for fluorinated heterocycles, highlighting the compound's utility in advanced organic synthesis and the development of new pharmaceuticals and agrochemicals (Wu et al., 2017).
Biological Applications
- Histone Deacetylase Inhibition : Compounds structurally related to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have been found to act as potent histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in blocking cancer cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy (Zhou et al., 2008).
Material Science
- Polymer Synthesis : In the field of material science, related benzamide derivatives have been utilized in the synthesis of polymers with specific properties, such as high glass transition temperatures and solubility in common organic solvents. These polymers are of interest for their potential applications in advanced materials and nanotechnology (Lee & Kim, 2002).
Antipathogenic Activity
- Antibiofilm Properties : The antipathogenic activity of related acylthiourea benzamide derivatives, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, has been documented. This suggests potential applications in developing novel antimicrobial agents targeting difficult-to-treat biofilm-associated infections (Limban et al., 2011).
Photophysical Properties
- Photolysis Studies : Studies on the photolysis of diazirines related to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have provided insights into the photophysical properties and potential applications of these compounds in photoaffinity labeling, a technique used in biological research to study protein-ligand interactions (Platz et al., 1991).
properties
IUPAC Name |
3,4-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-14-4-3-12(9-15(14)19)16(21)20-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGHFWFDVFUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

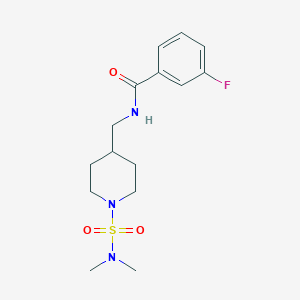

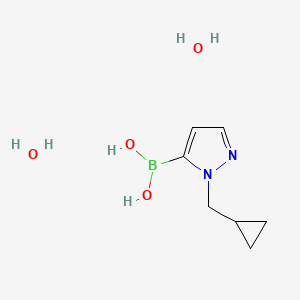

![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)
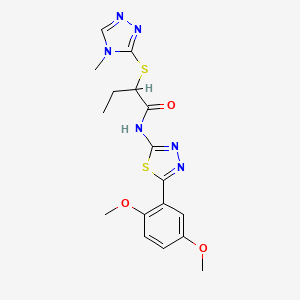
![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)
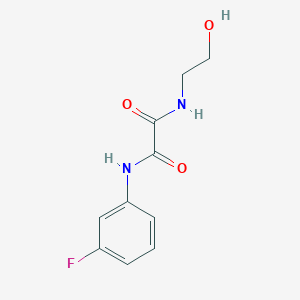
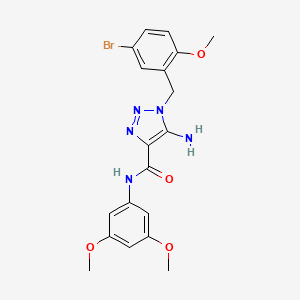
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)
![2,5-dichloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2559956.png)
